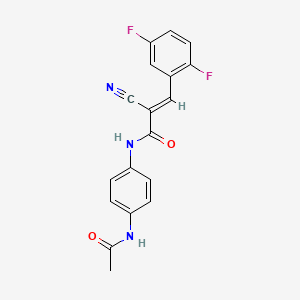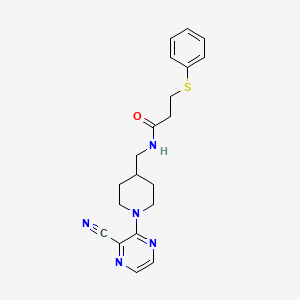
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1342482-41-0 . It has a molecular weight of 239.24 . It is available in liquid form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is 1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 239.24 . The compound is typically stored at 4°C .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (TFMP) and its derivatives find significant use in protecting crops from pests. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a crucial intermediate for several crop-protection products . The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests.
Pharmaceuticals and Drug Development
TFMP derivatives also play a role in pharmaceuticals. For instance, selinexor , an FDA-approved drug, begins its synthesis with 3,5-bis(trifluoromethyl)benzonitrile as a key intermediate . Additionally, the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activities of TFMP derivatives.
Functional Materials and Chemical Properties
Fluorinated organic compounds, including TFMP derivatives, have revolutionized various fields. Their effects on biological activities and physical properties are well-documented. In particular, the trifluoromethyl group imparts distinct characteristics to TFMP compounds, making them valuable in functional materials .
Anticonvulsant Activity
Researchers have explored the anticonvulsant properties of pyrrolidine derivatives. Notably, the non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively influences anticonvulsant activity . TFMP derivatives may contribute to this field as well.
Synthetic Methods and Cyclocondensation Reactions
Various synthetic methods exist for TFMP derivatives. For example, the cyclocondensation reaction using a trifluoromethyl-containing building block leads to the formation of 2,3,5-DCTF, a critical intermediate . Researchers continue to explore novel synthetic routes.
Other Potential Applications
While the above fields highlight key applications, it’s worth noting that TFMP’s unique properties may lead to discoveries in other areas. As research progresses, we may uncover additional uses for this intriguing compound.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEARQZAEMUMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607886.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)
![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)






![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)